molecular formula C12H20O2 B12665472 4-Cycloocten-1-yl butyrate CAS No. 94139-01-2

4-Cycloocten-1-yl butyrate

Cat. No.: B12665472
CAS No.: 94139-01-2
M. Wt: 196.29 g/mol
InChI Key: XUEDLQFTUOWOOY-ARJAWSKDSA-N
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Description

4-Cycloocten-1-yl butyrate is an organic compound with the molecular formula C12H20O2. It is also known as butyric acid 4-cycloocten-1-yl ester. This compound is characterized by a cyclooctene ring attached to a butyrate ester group. It is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloocten-1-yl butyrate typically involves the esterification of 4-cycloocten-1-ol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow chemistry also enables the efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cycloocten-1-yl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cycloocten-1-yl butyrate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cycloocten-1-yl butyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butyric acid, which has various biological effects. Butyric acid is known to modulate gene expression, inhibit histone deacetylases, and influence cellular metabolism. These actions contribute to its anti-inflammatory, anti-cancer, and metabolic regulatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cycloocten-1-yl butyrate is unique due to its specific ester group, which imparts distinct chemical and biological properties. The butyrate ester group is known for its role in modulating metabolic pathways and gene expression, making this compound particularly valuable in research and industrial applications .

Properties

CAS No.

94139-01-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] butanoate

InChI

InChI=1S/C12H20O2/c1-2-8-12(13)14-11-9-6-4-3-5-7-10-11/h3-4,11H,2,5-10H2,1H3/b4-3-

InChI Key

XUEDLQFTUOWOOY-ARJAWSKDSA-N

Isomeric SMILES

CCCC(=O)OC1CCC/C=C\CC1

Canonical SMILES

CCCC(=O)OC1CCCC=CCC1

Origin of Product

United States

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